molecular formula C15H9ClN4O5 B2480544 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate CAS No. 851862-94-7

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate

Cat. No.: B2480544
CAS No.: 851862-94-7
M. Wt: 360.71
InChI Key: HXJIVHICMOPWTI-UHFFFAOYSA-N
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Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate” is a benzotriazinone-based ester derivative. Its structure integrates a 4-oxobenzo[1,2,3]triazin-3(4H)-yl moiety linked via a methyl ester group to a 4-chloro-3-nitrobenzoate scaffold. The 4-chloro-3-nitrobenzoate component may enhance electrophilicity, facilitating nucleophilic substitution or coupling reactions, while the nitro group could contribute to electron-withdrawing effects or redox activity .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5/c16-11-6-5-9(7-13(11)20(23)24)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJIVHICMOPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the formation of the triazine ring followed by esterification with 4-chloro-3-nitrobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and green chemistry principles could be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its biological activity , particularly as a potential pharmaceutical agent. Research indicates that derivatives of triazine compounds often exhibit a wide range of pharmacological properties:

  • Antimicrobial Activity : Compounds containing triazine rings have been shown to possess significant antimicrobial properties against various bacterial strains. Studies have indicated that derivatives similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Potential : The triazine moiety is associated with anticancer activities. Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory and Analgesic Effects : Some studies suggest that compounds like this may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Material Science Applications

The unique structure of this compound makes it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics.
  • Nanotechnology : Due to its chemical stability and functional groups, this compound can serve as a precursor for nanomaterials used in drug delivery systems or as catalysts in various chemical reactions.

Agricultural Chemistry Applications

In agricultural chemistry, compounds similar to this compound are being explored for their potential use as:

  • Herbicides : The triazine structure is known for its herbicidal properties. Research indicates that derivatives can effectively control weed populations while being safe for crops .
  • Plant Growth Regulators : These compounds may also function as plant growth regulators, promoting growth or enhancing resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazine derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the disc diffusion method, showing promising results comparable to established antibiotics .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound highlighted its preparation through multi-step organic reactions involving cyclization and esterification processes. Characterization was performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the compound's structure and purity.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro and ester groups can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Core Structure Substituents/Functional Groups Key Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate (Target) Benzotriazinone + benzoate ester 4-Cl, 3-NO₂, methyl ester linkage Potential enzyme inhibition, synthesis
N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (5a–5m) Benzotriazinone + sulfonamide Varied alkyl/aryl groups on sulfonamide α-Glucosidase inhibitors (e.g., 5c: IC₅₀ = 29.75 µM)
N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) Benzotriazinone + carboxamide Varied alkyl/aryl groups on amide Synthetic intermediates, computational studies
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate Benzotriazinone + methyl ester Butanoate ester Discontinued (commercial availability issues)
4-(Methylamino)-3-nitrobenzoic acid Nitrobenzoic acid derivative 4-CH₃NH₂, 3-NO₂ Pharmaceutical precursor
Pharmacological and Physicochemical Properties
  • α-Glucosidase Inhibition : Sulfonamide derivatives (e.g., 5c) show superior inhibitory activity (IC₅₀ = 29.75 µM) compared to carboxamides and esters, likely due to enhanced hydrogen-bonding interactions via the sulfonamide group .
  • Electrophilicity : The target compound’s 4-chloro-3-nitrobenzoate group may confer higher reactivity than unsubstituted benzoate esters, enabling selective modifications (e.g., nucleophilic aromatic substitution) .
  • Stability : Esters like the target compound may exhibit lower hydrolytic stability compared to amides or sulfonamides, limiting their in vivo applications .
Computational and Experimental Insights
  • Molecular docking studies on sulfonamide derivatives (5a–5m) reveal strong interactions with α-glucosidase’s active site, particularly via the triazinone carbonyl and sulfonamide NH groups .
  • Carboxamide analogues (14a–14n) show moderate binding affinity in computational models, suggesting less optimized steric or electronic complementarity .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate is a member of the triazine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O4C_{15}H_{12}ClN_3O_4, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The triazine ring structure is crucial for its biological activity, as it allows for various interactions with biological macromolecules.

Synthesis

The synthesis typically involves multi-step organic reactions that include cyclization of appropriate precursors under controlled conditions. Key steps may involve:

  • Formation of the Triazine Ring : Using aminonitriles and other reagents to form the core structure.
  • Introduction of Functional Groups : Halogenation and esterification processes to incorporate the chloro and nitro groups.

Anticancer Properties

Research has shown that compounds containing triazine derivatives exhibit significant anticancer activities. For example, studies indicate that derivatives similar to This compound can inhibit the growth of various cancer cell lines. In vitro tests have demonstrated IC50 values in the low micromolar range against HepG2 liver carcinoma cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study on related triazine derivatives indicated that they possess significant antibacterial effects against strains such as E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Nematicidal Activity

Interestingly, related compounds have been evaluated for their nematicidal activities against Meloidogyne incognita. Some derivatives demonstrated over 50% inhibition at low concentrations (1 mg/L), suggesting potential agricultural applications .

The biological activity of This compound can be attributed to its ability to interact with specific enzymes or receptors in target organisms. The presence of halogen atoms enhances its binding affinity, potentially modulating various biological pathways.

Case Studies

  • Anticancer Study : A series of benzotriazinone derivatives were synthesized and tested for anticancer activity. One derivative showed a significant reduction in cell viability in HepG2 cells with an IC50 value of 10 µM .
  • Antimicrobial Testing : A comparative study highlighted that triazine derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL.

Data Summary

Activity TypeCompoundTarget Organism/Cell LineIC50/MIC Values
AnticancerBenzotriazinone DerivativeHepG210 µM
AntimicrobialTriazine DerivativeE. coli, S. aureus5 - 25 µg/mL
NematicidalRelated TriazineMeloidogyne incognita>50% inhibition at 1 mg/L

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